molecular formula C18H12ClF2N3O3 B6518653 N-(4-chlorophenyl)-2-[4-(3,4-difluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide CAS No. 891869-77-5

N-(4-chlorophenyl)-2-[4-(3,4-difluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide

Cat. No.: B6518653
CAS No.: 891869-77-5
M. Wt: 391.8 g/mol
InChI Key: ZJSBCMWRQBAYLB-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[4-(3,4-difluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide is a synthetic acetamide derivative featuring a tetrahydropyrazine-dione core substituted with a 3,4-difluorophenyl group and an N-linked 4-chlorophenylacetamide moiety. The compound’s structure combines halogenated aromatic systems (Cl, F) with a dioxopyrazine ring, which may confer unique electronic and steric properties.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[4-(3,4-difluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF2N3O3/c19-11-1-3-12(4-2-11)22-16(25)10-23-7-8-24(18(27)17(23)26)13-5-6-14(20)15(21)9-13/h1-9H,10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSBCMWRQBAYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=C(C=C3)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares key features with several acetamide derivatives reported in the literature:

Compound Name Core Structure Key Substituents Biological Relevance (If Reported) Reference
N-(4-chlorophenyl)-2-[4-(3,4-difluorophenyl)-2,3-dioxo-tetrahydropyrazin-1-yl]acetamide (Target) Tetrahydropyrazine-dione 3,4-Difluorophenyl, 4-chlorophenyl Not explicitly stated N/A
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazolone 3,4-Dichlorophenyl, methyl, phenyl Structural analog of benzylpenicillin
N-(4-(dimethylamino)phenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)thio)acetamide Thienopyrimidine Thioether, dimethylamino, ethyl, methyl Potential ligand or enzyme inhibitor
Example 83 (Patent compound) Pyrazolo[3,4-d]pyrimidine-chromenone Fluoro-isopropoxy, dimethylamino Kinase inhibitor candidate (inferred)

Key Observations :

  • Halogenation : The target compound’s 3,4-difluorophenyl group may enhance electronegativity and binding specificity compared to dichlorophenyl analogs (e.g., ’s compound), which exhibit planar amide groups and hydrogen-bond-driven dimerization .
  • Heterocyclic Cores: Unlike pyrazolone or thienopyrimidine cores in analogs, the tetrahydropyrazine-dione moiety in the target compound introduces a rigid, oxidized ring system that could influence solubility and metabolic stability .
Physical and Crystallographic Properties
  • Melting Points : The target compound’s melting point is unreported, but structurally related compounds show wide ranges:
    • Patent compound (Example 83): 302–304°C
    • 2-(3,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide: 200–202°C
  • Crystal Packing: highlights that dichlorophenyl acetamides form R₂²(10) hydrogen-bonded dimers, with dihedral angles between aromatic rings varying from 44.5° to 77.5°, influencing crystallinity and solubility .

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